Internal (Z)-Double Bond at C5 Confers Superior Oxidative Stability vs. Terminal Alkenes
2-Methyldodec-5-ene possesses an internal, disubstituted double bond at C5–C6 in the (Z) configuration, structurally distinct from terminal alkenes such as 2-methyl-1-dodecene (CAS 16435-49-7) and 1-dodecene (CAS 112-41-4). In combustion and auto-oxidation studies on branched alkenes, shifting the double bond from a terminal to an internal position significantly inhibits global reactivity toward ignition at low temperatures [1]. Internal alkenes are thermodynamically more stable than terminal alkenes due to greater alkyl substitution on the sp² carbons, reducing susceptibility to oxidative degradation during storage and high-temperature processing [2]. This class-level effect is applicable to 2-methyldodec-5-ene relative to its terminal alkene comparators.
| Evidence Dimension | Oxidative stability (reactivity toward ignition/auto-oxidation) |
|---|---|
| Target Compound Data | Internal (Z)-disubstituted double bond at C5–C6; classified as internal alkene |
| Comparator Or Baseline | 2-Methyl-1-dodecene: terminal monosubstituted alkene; 1-Dodecene: terminal monosubstituted alkene |
| Quantified Difference | Internal alkenes exhibit inhibited low-temperature ignition reactivity vs. terminal alkenes, as demonstrated for methylbutene and larger branched alkene isomers [1]. |
| Conditions | Class-level inference from low-to-intermediate temperature combustion studies on branched C₅–C₇ alkenes; applicable to longer-chain branched alkenes [1]. |
Why This Matters
For procurement in oxidation-sensitive applications (e.g., lubricant intermediates, long-term stored reagents), the internal alkene structure of 2-methyldodec-5-ene reduces the risk of peroxide formation and oxidative degradation compared to terminal alkene alternatives.
- [1] Y. Li, et al. Isomeric effects on the reactivity of branched alkenes: An experimental and kinetic modeling study of methylbutenes. ScienceDirect, 2023. https://www.sciencedirect.com/science/article/pii/S001021802300200X View Source
- [2] Chem LibreTexts. Alkene Stability: Internal alkenes are more stable than terminal alkenes. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkenes/Properties_of_Alkenes/Stability_of_Alkenes View Source
